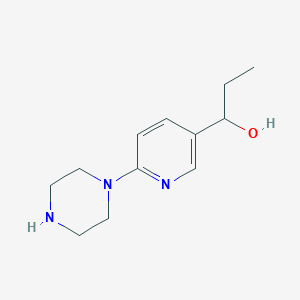
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol is a heterocyclic compound that features both piperazine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both piperazine and pyridine rings in its structure makes it a versatile scaffold for the development of various therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves multi-step procedures. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with piperazine, followed by reduction and subsequent functionalization to introduce the propanol group. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The process may also include purification steps such as recrystallization and chromatography to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-one.
Reduction: Formation of 1-(6-(Piperidin-1-yl)pyridin-3-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antipsychotic activities.
作用機序
The mechanism of action of 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of receptors and enzymes, leading to various pharmacological effects .
類似化合物との比較
1-(4-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol: Similar structure but with different substitution patterns.
1-(6-(Piperazin-1-yl)pyridin-2-yl)propan-1-ol: Positional isomer with different pharmacological properties.
1-(6-(Piperazin-1-yl)pyridin-3-yl)ethan-1-ol: Similar scaffold with a shorter alkyl chain.
Uniqueness: 1-(6-(Piperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards various biological targets. This makes it a valuable compound for the development of new therapeutic agents .
特性
分子式 |
C12H19N3O |
|---|---|
分子量 |
221.30 g/mol |
IUPAC名 |
1-(6-piperazin-1-ylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C12H19N3O/c1-2-11(16)10-3-4-12(14-9-10)15-7-5-13-6-8-15/h3-4,9,11,13,16H,2,5-8H2,1H3 |
InChIキー |
RAWMWTWUNAYRTI-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C=C1)N2CCNCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


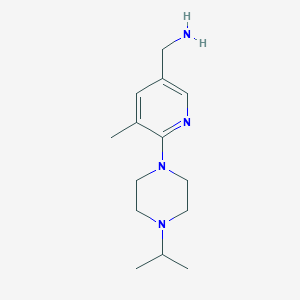

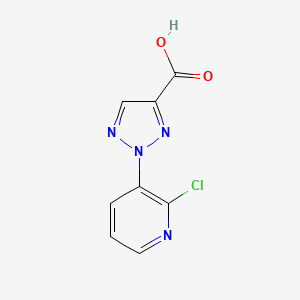
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
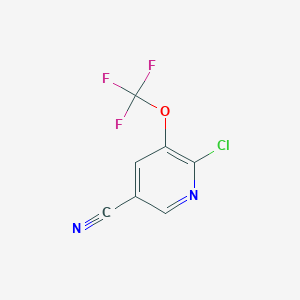
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
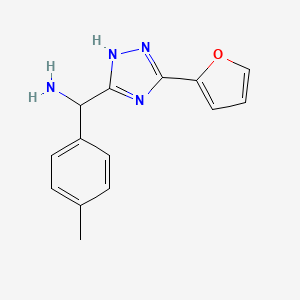
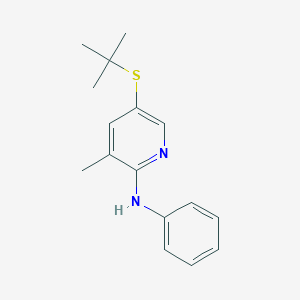
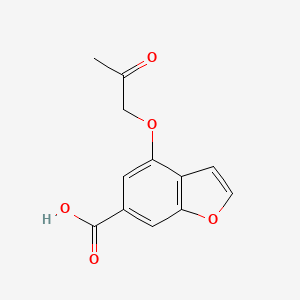
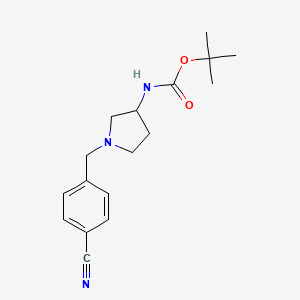
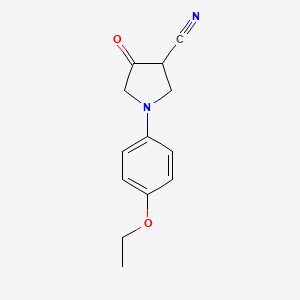
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
